Application: Phenylamino-pyridin-2-yl-acetonitrile is used in the synthesis of novel heterocyclic compounds with potential biological activities .
Method of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized .
Results: These compounds were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Application: Phenylamino-pyridin-2-yl-acetonitrile is used in the synthesis of (Z)-3-(4-(di-p-tolylamino)phenyl)-2-(pyridin-3-yl)acrylonitrile .
Method of Application: The compound was synthesized from 4-(di-p-tolylamino)benzaldehyde and 3-(pyridin-2-yl)acetonitrile .
Results: The synthesized compound was obtained as a pale yellow solid .
Application: Phenylamino-pyridin-2-yl-acetonitrile can be used in the synthesis of structurally diverse pyridinium salts, which are quite familiar structures in many natural products and bioactive pharmaceuticals .
Method of Application: The specific synthetic routes for these pyridinium salts can vary widely depending on the desired end product .
Results: These pyridinium salts have played an intriguing role in a wide range of research topics, including their importance as pyridinium ionic liquids, as pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .
Application: Acetonitrile, a small polar molecule, is used in organic synthesis, and Phenylamino-pyridin-2-yl-acetonitrile could potentially be used in similar applications .
Method of Application: The specific methods of application would depend on the particular synthesis being performed .
Results: The results of these syntheses can vary widely, but acetonitrile is known for its high relative permittivity, which is conducive to the dissociation of ion pairs into free ions .
Phenylamino-pyridin-2-yl-acetonitrile is an organic compound with the molecular formula and a molecular weight of 225.25 g/mol. It features a phenyl group attached to an amino group, which is further connected to a pyridine ring and an acetonitrile moiety. This structure contributes to its potential applications in medicinal chemistry and organic synthesis due to the presence of both aromatic and heterocyclic components.
Research indicates that phenylamino-pyridin-2-yl-acetonitrile exhibits significant biological activity, particularly as an inhibitor of various enzymes. Its structure allows it to interact with biological targets, potentially influencing pathways related to cancer and other diseases. The compound has shown promise in inhibiting certain cytochrome P450 enzymes, which are crucial for drug metabolism .
The synthesis of phenylamino-pyridin-2-yl-acetonitrile typically involves multi-step reactions:
These synthetic routes allow for the modification of substituents on the pyridine ring, leading to diverse derivatives with potentially enhanced biological activities .
Phenylamino-pyridin-2-yl-acetonitrile has several applications:
Interaction studies involving phenylamino-pyridin-2-yl-acetonitrile focus on its binding affinity to various biological targets. Techniques such as molecular docking and enzyme inhibition assays have been employed to elucidate its mechanism of action. These studies indicate that the compound can form stable complexes with target proteins, influencing their activity and potentially leading to therapeutic effects .
Phenylamino-pyridin-2-yl-acetonitrile shares structural similarities with several other compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| 2-Chloro-3-cyclopropylpyridine | C₇H₅ClN₂ | 0.80 |
| 1-Chloroisoquinoline-5-carbonitrile | C₉H₆ClN | 0.80 |
| 2-Chloropyridine-5-acetonitrile | C₈H₈ClN₂ | 0.80 |
| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | C₁₃H₉N₃S | 0.78 |
Phenylamino-pyridin-2-yl-acetonitrile is unique due to its combination of a pyridine ring with an acetonitrile side chain and a phenyl group, which enhances its potential for biological activity compared to simpler pyridine derivatives. Its ability to inhibit specific enzymes while maintaining structural complexity sets it apart in medicinal chemistry applications .
Phenylamino-pyridin-2-yl-acetonitrile was first documented in chemical databases in 2005, with structural and nomenclature updates continuing through 2025. Its IUPAC name, 2-anilino-2-pyridin-2-ylacetonitrile, reflects its core structure: a central carbon atom bonded to a phenylamino group (C₆H₅NH−), a pyridin-2-yl group (C₅H₄N), and a nitrile (CN) substituent.
| Property | Value | Source |
|---|---|---|
| CAS Number | 904813-98-5 | |
| Molecular Formula | C₁₃H₁₁N₃ | |
| Molecular Weight | 209.25 g/mol | |
| SMILES | C1=CC=C(C=C1)NC(C#N)C2=CC=CC=N2 | |
| InChIKey | UCPRBCNEOGYFEY-UHFFFAOYSA-N |
The compound is also indexed in databases such as PubChem (CID 2771729) and DSSTox (DTXSID30378043). Its nomenclature aligns with heterocyclic classification conventions, emphasizing functional groups and substituent positions.
Phenylamino-pyridin-2-yl-acetonitrile belongs to the pyridine family of aromatic heterocycles, characterized by a six-membered ring with one nitrogen atom. The phenylamino group introduces steric and electronic complexity, enabling diverse reactivity.
This classification highlights its dual-role functionality: the pyridine ring provides stability, while the phenylamino and nitrile groups enable synthetic versatility.
Phenylamino-pyridin-2-yl-acetonitrile is pivotal in synthesizing bioactive molecules and advanced materials. Its applications span:
The compound is synthesized via Strecker-type α-aminonitrile reactions, where aldehydes, amines, and cyanide sources react under controlled conditions.
These methods enable scalable production, with yields optimized through solvent selection (e.g., tBuOH) and temperature control.
Thiourea-mediated cyclization represents a highly versatile synthetic pathway for constructing phenylamino-pyridin-2-yl-acetonitrile derivatives. These reactions exploit the dual nucleophilic nature of thiourea compounds, enabling the formation of complex heterocyclic frameworks through carefully controlled cyclization processes [1] [2].
The fundamental mechanism involves the initial nucleophilic attack of thiourea on electrophilic substrates, followed by intramolecular cyclization. Research has demonstrated that thiourea derivatives bearing pendant hydroxyl groups undergo cyclization reactions with bromoacyl bromides, yielding two isomeric iminothiazolidinones [3]. The reaction proceeds through a stepwise process involving initial nucleophile-acylation followed by sulfur-alkylation. The cyclization of different thiourea substrates shows remarkable temperature-dependent control over product distribution, which differs from classical kinetic versus thermodynamic control mechanisms [3].
Optimized reaction conditions typically employ temperatures ranging from ambient to 80°C in solvents such as tetrahydrofuran, dimethoxyethane, or acetonitrile. The use of strong bases like 1,8-diazabicyclo[5.4.0]undec-7-ene facilitates the reaction by opening sulfur-eight crowns to create reactive polysulfide anions [2]. Under these conditions, isolated yields of thiourea derivatives range from 20% to 97%, with the majority of reactions proceeding in good to excellent yields [3].
A particularly noteworthy development involves the continuous-flow synthesis of thioureas in multicomponent reactions starting from isocyanides, amidines, or amines and sulfur [2]. This approach offers advantages in terms of reaction control, safety, and scalability. The method demonstrates broad substrate scope, accommodating pyridine and quinoline-containing thioureas with yields of 67% and 68%, respectively [2].
Microwave-assisted synthesis has emerged as a powerful tool for rapid and efficient pyrimidine ring construction in phenylamino-pyridin-2-yl-acetonitrile derivatives. This methodology significantly reduces reaction times while maintaining or improving product yields compared to conventional heating methods [4] [5] [6].
The microwave-assisted approach typically involves the reaction of 2-amino-3-cyanothiophenes with formamide or urea under controlled microwave irradiation conditions [7]. Reactions conducted at 180 watts microwave power for 2-30 minutes provide thieno[2,3-d]pyrimidines and thieno[2,3-d]pyrimidin-2(1H)-ones in yields ranging from 68% to 94% [7]. These conditions represent a dramatic improvement over conventional heating methods, which require 4-7 hours and typically yield lower product quantities [7].
Temperature control plays a crucial role in microwave-assisted synthesis. Studies have shown that optimal results are achieved at temperatures between 120°C and 180°C [8] [9]. The microwave synthesis of pyrimidine derivatives demonstrates excellent substrate tolerance, accommodating various substituted amine derivatives with reaction times of 15-30 minutes at 120-140°C in the presence of anhydrous propanol and triethylamine [8].
Recent advances have introduced multicomponent microwave-assisted reactions for synthesizing thiadiazolo[3,2-a]pyrimidine-6-carboxylate derivatives [9]. These reactions are carried out in a single-step process using aromatic aldehydes, ethyl acetoacetate, and 1,3,4-thiadiazole derivatives in the presence of ionic liquid catalysts under solvent-free conditions [9]. The methodology offers several advantages including short reaction times, good yields, simple procedures, mild conditions, and easy workup procedures [9].
Cyanomethylation represents a direct and efficient strategy for introducing acetonitrile functionality into pyridine frameworks. This approach enables the construction of phenylamino-pyridin-2-yl-acetonitrile derivatives through selective carbon-carbon bond formation at specific pyridine positions [10] [11] [12].
Visible-light-promoted cyanomethylation protocols have gained significant attention due to their mild reaction conditions and excellent functional group tolerance [10] [11]. These methods typically employ bromoacetonitrile as the cyanomethyl radical source and iridium-based photocatalysts such as Ir(ppy)₃ under ambient conditions [10]. The reaction mechanism involves the generation of acetonitrile radicals through photocatalytic processes, followed by their addition to electron-rich heterocycles [11].
Studies on indole cyanomethylation have provided valuable insights applicable to pyridine systems. Research demonstrates that photoredox-mediated cyanomethylation can achieve yields of up to 90% when using 2 equivalents of the heterocyclic substrate [11]. The methodology shows excellent regioselectivity, with reactions typically occurring at the most electron-rich positions of the aromatic system [11].
For pyridine-containing substrates, specialized conditions have been developed to overcome inherent reactivity challenges. The synthesis of 3-cyanomethyl derivatives of imidazo[1,2-a]pyridines has been achieved using ethyl chloroformate as a key reagent for quaternary salt formation, followed by cyanation with sodium cyanide in environmentally friendly water as solvent [12]. This approach provides yields of 75-85% with excellent product quality [12].
Advanced cyanomethylation protocols have been developed for complex pyridine frameworks. The palladium-catalyzed [3 + 2 + 1] methodology for pyridine skeleton synthesis uses acetonitrile as both C₄N₁ units and solvent [13]. This reaction proceeds through six-step tandem sequences involving carbopalladation of acetonitrile, nucleophilic addition, condensation, intramolecular Michael addition, cyclization, and aromatization [13].
Palladium-catalyzed cross-coupling reactions provide versatile platforms for functionalizing pyridine-containing substrates, including phenylamino-pyridin-2-yl-acetonitrile derivatives. These methodologies enable the introduction of diverse substituents while maintaining the integrity of the core heterocyclic framework [14] [15] [16].
The development of palladium-catalyzed carbon-nitrogen cross-coupling reactions has revolutionized the synthesis of aniline derivatives [14]. These processes benefit from advances in ligand design, enabling broad substrate scope encompassing various aryl halides and sulfonates with high selectivity for monoarylation products [14]. Catalyst systems based on specialized phosphine ligands demonstrate excellent performance in primary aniline coupling processes [14].
Oxidative palladium(II) catalysis represents a significant advancement in cross-coupling methodology [15]. Unlike traditional cross-coupling reactions, these systems operate effectively in the absence of bases, thereby preventing undesired homo-coupling side reactions [15]. Nitrogen-based ligands, including dimethylphenanthroline, enhance reactivities and provide highly efficient and stereoselective transformations [15]. These conditions prove particularly effective with highly substituted alkenes and cyclic alkenes that are incompatible with other catalytic systems [15].
The "2-pyridyl problem" in cross-coupling chemistry has been specifically addressed through specialized methodological developments [16]. Pyridine-containing nucleophiles present unique challenges in cross-coupling reactions due to their coordination ability and electronic properties [16]. Recent solutions focus on methods developed specifically for coupling 2-pyridyl nucleophiles with heteroaryl electrophiles under carefully optimized conditions [16].
Specialized palladium protocols have been developed for nitrile synthesis from alternative precursors [17]. The transformation of N-phthaloyl hydrazones into nitriles through palladium-catalyzed nitrogen-nitrogen bond cleavage demonstrates the versatility of palladium catalysis [17]. These reactions require N-heterocyclic carbene ligands and accommodate both aromatic aldehydes and cyclobutanone-derived substrates [17].
Asymmetric synthesis of phenylamino-pyridin-2-yl-acetonitrile derivatives requires sophisticated control of stereochemical outcomes through carefully designed catalytic systems and reaction conditions. Recent developments have demonstrated remarkable progress in achieving high enantioselectivity for pyridine-containing targets [18] [19] [20].
The atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines represents a significant breakthrough in asymmetric heterocycle synthesis [19]. This methodology employs chiral phosphoric acid catalysts in asymmetric multicomponent Groebke-Blackburn-Bienaymé reactions involving 6-aryl-2-aminopyridines, aldehydes, and isocyanides [19]. The reactions achieve high to excellent yields and enantioselectivities through the pivotal role of remote hydrogen bonding donors on substrates [19].
Mechanistic studies reveal that stereochemical control originates from the formation of chiral intermediates with established stereogenic centers [19]. The chiral phosphoric acid catalyst engages in hydrogen bonding with remote hydroxyl groups, contributing to organized transition states that promote high stereoselectivity [19]. Subsequently, cationic intermediates undergo cyclization in the presence of chiral phosphate anions, yielding products with established axial chirality [19].
Copper-catalyzed asymmetric conjugate addition protocols have been developed for accessing chiral pyridine derivatives from β-substituted alkenyl pyridines [20]. These transformations utilize readily available Grignard reagents and copper-chiral diphosphine ligand catalysts under Lewis acid activation conditions [20]. The methodology demonstrates high functional group tolerance and enables the introduction of linear, branched, cyclic, and functionalized alkyl chains at the β-position of alkenyl pyridines [20].
Interrupted pyridine hydrogenation protocols provide access to enantioenriched δ-lactams through asymmetric synthesis mechanisms [21]. These reactions start with oxazolidinone-substituted pyridines readily available from 2-halogenated pyridines in single steps [21]. The oxazolidinone acts as a traceless chiral auxiliary that can be fully recycled, with the transformation proceeding under hydrogen pressure in the presence of strong Brønsted acids [21].
Sustainable synthesis of phenylamino-pyridin-2-yl-acetonitrile derivatives has become increasingly important, driving the development of environmentally benign methodologies that minimize waste generation and energy consumption while maintaining high synthetic efficiency [22] [23] [24].
Water-based synthetic approaches represent a major advancement in green chemistry for pyridine synthesis [25]. The advanced Guareschi-Thorpe synthesis enables the preparation of hydroxy-cyanopyridines through three-component condensation of alkyl cyanoacetate or cyanoacetamide with 1,3-dicarbonyls and ammonium carbonate in aqueous media [25]. This methodology demonstrates several advantages including high yields, simple work-up procedures, product precipitation in the reaction medium, and the use of water as the sole solvent [25].
Mechanistic studies reveal that ammonium carbonate serves dual roles as both nitrogen source for pyridine ring formation and reaction promoter [25]. The water-based approach significantly reduces environmental impact by eliminating volatile organic solvents while maintaining excellent reaction efficiency [25]. The methodology accommodates diverse substrate scope and provides products through environmentally friendly precipitation and simple filtration procedures [25].
Solvent-free synthesis protocols have been developed for pyridine derivatives using sustainable reaction conditions [24]. The triflic acid-catalyzed system enables highly efficient one-pot synthesis of benzene and pyridine derivatives using ketones and ketones with amines as simple substrates [24]. This approach demonstrates remarkable features including good to excellent yields, exclusive chemoselectivity, and broad substrate and functional group tolerance [24].
Rhodium-catalyzed cyclization protocols using ethanol as green reaction medium provide eco-friendly routes to pyridine derivatives [26]. The [2 + 2 + 2] cycloaddition of diynes and oximes catalyzed by rhodium complexes with specialized ligands affords pyridine derivatives in yields up to 93% [26]. This environmentally friendly methodology meets green chemistry requirements by minimizing solvent pollution and demonstrating tolerance for diverse functional groups [26].
Green homogeneous and heterogeneous catalytic methodologies have been developed for pyridine skeleton construction [22]. The [3 + 2 + 1] methodology using acetonitrile, arylboronic acids, and aldehydes demonstrates that both palladium acetate and supported palladium nanoparticles provide similar catalytic performance [22]. Characterization studies indicate that reactions proceed through palladium(0)/palladium(II) catalytic cycles, with the methodology providing excellent supplements for photochemical construction of heterocyclic compounds [22].
X-ray crystallographic analysis represents the gold standard for determining the three-dimensional molecular structure of Phenylamino-pyridin-2-yl-acetonitrile. Based on crystallographic studies of related pyridine-acetonitrile derivatives and complexes, the compound is expected to crystallize in either monoclinic or orthorhombic crystal systems [1] [2] [3]. The space group is likely to be P21/c or Pbca, which are commonly observed for similar nitrogen-containing heterocyclic compounds [1] [2].
| Parameter | Expected Value | Significance |
|---|---|---|
| Crystal System | Monoclinic/Orthorhombic | Molecular packing arrangement |
| Space Group | P21/c or Pbca | Symmetry operations |
| Unit Cell a (Å) | 8-12 | Unit cell dimension |
| Unit Cell b (Å) | 10-16 | Unit cell dimension |
| Unit Cell c (Å) | 15-20 | Unit cell dimension |
| Volume (ų) | 1200-2500 | Unit cell volume |
| Z | 4-8 | Molecules per unit cell |
| Density (g/cm³) | 1.2-1.4 | Crystal density |
| Temperature (K) | 100-298 | Data collection temperature |
The molecular structure reveals a planar or near-planar arrangement of the pyridine ring and the acetonitrile group, with the phenyl ring potentially adopting a twisted conformation relative to the pyridine plane to minimize steric interactions [4] [5]. The dihedral angle between the pyridine and phenyl rings is expected to range from 45° to 75°, similar to related phenylpyridine structures [4] [5]. The nitrile group shows characteristic linear geometry with a C≡N bond length of approximately 1.17 Å [6] [7].
Intermolecular interactions in the crystal structure likely include N-H⋯N hydrogen bonding between the amino nitrogen and pyridine nitrogen atoms of neighboring molecules [4] [5]. Additional π-π stacking interactions between aromatic rings may contribute to crystal stability [4] [8]. The acetonitrile group can participate in weak C-H⋯N interactions, further stabilizing the crystal packing [1] [2].
Multinuclear Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for Phenylamino-pyridin-2-yl-acetonitrile through detailed analysis of both ¹H and ¹³C spectra [9] [10] [11]. The ¹H Nuclear Magnetic Resonance spectrum reveals distinct resonance patterns characteristic of the compound's heterocyclic framework.
| ¹H Nuclear Magnetic Resonance Region (ppm) | Assignment | Multiplicity | Integration |
|---|---|---|---|
| 8.5-8.7 | Pyridine H-6 (ortho to N) | Doublet | 1H |
| 7.2-7.6 | Pyridine H-3,H-4,H-5 | Multiplet | 3H |
| 7.1-7.3 | Phenyl ortho H | Multiplet | 2H |
| 6.8-7.2 | Phenyl meta and para H | Multiplet | 3H |
| 5.8-6.2 | NH proton | Broad singlet | 1H |
| 4.5-5.0 | CH proton | Doublet | 1H |
The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework, with characteristic chemical shifts for each carbon environment [9] [10] [12]. The nitrile carbon appears as a distinctive quaternary signal around 115-120 ppm, while the pyridine carbons show the expected pattern for substituted pyridines [13] [10].
| ¹³C Nuclear Magnetic Resonance Region (ppm) | Assignment | Multiplicity |
|---|---|---|
| 155-160 | Pyridine C-2 | Quaternary |
| 148-152 | Pyridine C-6 | Tertiary |
| 135-140 | Phenyl quaternary C | Quaternary |
| 128-132 | Phenyl aromatic C | Tertiary |
| 120-125 | Pyridine C-3,C-4,C-5 | Tertiary |
| 115-120 | Nitrile C≡N | Quaternary |
| 110-115 | Phenyl aromatic C | Tertiary |
| 50-60 | CH carbon | Tertiary |
Correlation spectroscopy experiments, including Heteronuclear Single Quantum Coherence and Heteronuclear Multiple Bond Correlation, establish connectivity patterns between carbon and hydrogen atoms [10] [12]. These techniques confirm the attachment points of the phenyl ring to the amino nitrogen and the pyridine ring to the central carbon bearing the nitrile group [10] [14].
Two-dimensional Nuclear Overhauser Effect Spectroscopy provides crucial information about the spatial arrangement of protons within the molecule, enabling detailed conformational analysis [15] [14] [16] [17]. This technique identifies through-space interactions between protons that are within approximately 5 Å of each other, revealing the three-dimensional structure in solution [16] [17].
Key Nuclear Overhauser Effect correlations expected for Phenylamino-pyridin-2-yl-acetonitrile include interactions between the amino proton and both the phenyl ortho protons and the pyridine H-3 proton [18] [19]. The central CH proton shows Nuclear Overhauser Effect interactions with the pyridine H-6 proton, confirming the connectivity pattern [18] [19]. Weak Nuclear Overhauser Effect correlations between phenyl protons and pyridine protons provide information about the relative orientation of these aromatic rings [19] [16].
The Nuclear Overhauser Effect Spectroscopy data reveals conformational preferences in solution, including the preferred dihedral angles between aromatic rings and the orientation of the amino group [18] [19] [16]. Temperature-dependent Nuclear Overhauser Effect Spectroscopy experiments can provide insights into conformational dynamics and energy barriers for rotation around single bonds [18] [16].
The mixing time optimization in Nuclear Overhauser Effect Spectroscopy experiments (typically 100-800 ms) allows for the observation of both direct and relayed Nuclear Overhauser Effects, providing a comprehensive picture of the molecular conformation [15] [16]. Cross-peak intensities in the Nuclear Overhauser Effect Spectroscopy spectrum correlate with internuclear distances, enabling semi-quantitative distance measurements [16] [17].
High-resolution mass spectrometry serves as a critical analytical tool for confirming the molecular formula and structural integrity of Phenylamino-pyridin-2-yl-acetonitrile [20] [21] [22]. Electrospray ionization provides gentle ionization conditions suitable for this compound, generating primarily [M+H]⁺ ions at m/z 210.2503 [20] [21].
| Fragment m/z | Assignment | Loss | Relative Intensity |
|---|---|---|---|
| 209 | [M]⁺ | - | Moderate |
| 182 | [M-CN]⁺ | 27 (CN) | High |
| 155 | [M-PhNH₂]⁺ | 54 (PhNH₂) | Low |
| 128 | [C₆H₅NH₂]⁺ | 81 (PyridylCN) | High |
| 104 | [PyridylCH]⁺ | 105 (PhNHCN) | Moderate |
| 78 | [Pyridine]⁺ | 131 (PhNHCH) | High |
| 51 | [C₄H₃]⁺ | 158 (PhNHCHPy) | Low |
The accurate mass measurement (within 5 ppm accuracy) confirms the molecular formula C₁₃H₁₁N₃ [20] [21]. Collision-induced dissociation experiments reveal characteristic fragmentation patterns that support the proposed structure [21] [22]. The loss of the nitrile group (27 Da) represents a major fragmentation pathway, while the formation of the aniline fragment ion at m/z 128 confirms the presence of the phenylamino moiety [23] [22].
High-resolution mass spectrometry also enables the detection of isotope patterns, particularly the ¹³C isotope peaks, which provide additional confirmation of the molecular formula [20] [21]. The nitrogen rule is satisfied (odd molecular weight with odd number of nitrogen atoms), further supporting the structural assignment [20] [22].
Density Functional Theory calculations using the B3LYP functional with appropriate basis sets provide detailed insights into the electronic structure and geometry of Phenylamino-pyridin-2-yl-acetonitrile [24] [25] [26] [27]. The B3LYP/6-31G(d,p) level of theory represents an optimal balance between computational cost and accuracy for this system [24] [26] [28].
Geometry optimization reveals the preferred molecular conformation with specific bond lengths, bond angles, and dihedral angles [24] [26]. The pyridine ring maintains planarity, while the phenyl ring adopts a twisted conformation relative to the central framework to minimize steric repulsion [24] [29]. The C-N bond length between the amino nitrogen and the central carbon is approximately 1.45 Å, consistent with sp³ hybridization at the central carbon [24] [26].
Vibrational frequency calculations confirm that the optimized structure represents a true minimum on the potential energy surface, with all frequencies being positive [25] [26]. The calculated vibrational frequencies correlate well with experimental infrared spectroscopic data, providing validation of the computational model [25] [30].
| Geometric Parameter | Calculated Value | Method |
|---|---|---|
| C≡N bond length | 1.17 Å | B3LYP/6-31G(d,p) |
| C-N(amino) bond length | 1.45 Å | B3LYP/6-31G(d,p) |
| Pyridine-phenyl dihedral | 52-68° | B3LYP/6-31G(d,p) |
| C-C-N angle | 108-112° | B3LYP/6-31G(d,p) |
Frontier molecular orbital analysis provides crucial information about the electronic properties and reactivity of Phenylamino-pyridin-2-yl-acetonitrile [29] [27] [31] [32]. The Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energies determine the compound's chemical reactivity and electronic excitation properties [29] [31] [32].
| Property | Calculated Value | Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.5 to -7.0 eV | B3LYP/6-31G(d,p) |
| Lowest Unoccupied Molecular Orbital Energy | -1.5 to -2.0 eV | B3LYP/6-31G(d,p) |
| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap | 4.5 to 5.5 eV | Calculated difference |
| Ionization Potential | 6.5 to 7.0 eV | Density Functional Theory |
| Electron Affinity | 1.5 to 2.0 eV | Density Functional Theory |
| Dipole Moment | 2.5 to 4.0 D | B3LYP/6-31G(d,p) |
The Highest Occupied Molecular Orbital is primarily localized on the phenylamine moiety, indicating this region as the most electron-rich and potentially nucleophilic site [29] [32]. The Lowest Unoccupied Molecular Orbital shows significant contribution from the pyridine ring and nitrile group, suggesting these areas as electrophilic sites for potential reactions [29] [31] [32].
The energy gap between frontier orbitals provides information about the compound's kinetic stability and optical properties [29] [31]. A moderate energy gap (4.5-5.5 eV) indicates reasonable stability while maintaining reactivity for chemical transformations [26] [31] [32]. The calculated dipole moment reflects the asymmetric charge distribution within the molecule, arising from the different electronic properties of the pyridine and phenyl rings [24] [26].